molecular formula C4H5N3O2 B1422720 Isoxazole-3-carbohydrazide CAS No. 62438-02-2

Isoxazole-3-carbohydrazide

Cat. No. B1422720
CAS RN: 62438-02-2
M. Wt: 127.1 g/mol
InChI Key: BIDIOFINQYYTRY-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . The molecular formula of Isoxazole-3-carbohydrazide is C10H8BrN3O2 .


Chemical Reactions Analysis

Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 233.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 90.4 Ų .

Scientific Research Applications

Immunomodulatory Applications

  • Immunosuppressive Properties : Isoxazole derivatives, including isoxazole-3-carbohydrazide, show immunosuppressive properties. For instance, some derivatives inhibit the proliferation of human cells in various in vitro models, suggesting their potential in treating conditions related to immune system overactivity (Mączyński et al., 2018).

  • Influence on Lymphocyte Proliferation : Certain isoxazole derivatives impact the proliferation of lymphocytes, indicating their possible use in modulating the immune response in conditions like autoimmune diseases or in vaccine adjuvant applications (Drynda et al., 2017).

Anticancer Applications

  • In vitro Anticancer Activity : Research has demonstrated that certain isoxazole-based compounds, such as carboxamides and hydrazones, exhibit potent anticancer activity, particularly against specific cancer cell lines like leukemia, colon cancer, and melanoma (Abou-Seri et al., 2021).

  • Potential as Antitumor Agents : Isoxazole derivatives have been synthesized with antitumor activities, as evidenced by their antioxidant properties and activity against specific tumor cell lines (El Sadek et al., 2014).

Antimicrobial and Antitubercular Applications

  • Antimicrobial Activity : Isoxazole derivatives have shown significant efficacy against various microbial strains, including bacteria and fungi. This indicates their potential in addressing infectious diseases (Shingare et al., 2018).

  • Antitubercular Properties : Some isoxazole compounds have been identified as active antitubercular agents, suggesting their potential use in the treatment of tuberculosis (Mallikarjuna et al., 2009).

Anti-inflammatory and Antioxidant Applications

  • Anti-inflammatory Effects : Isoxazole-acylhydrazone derivatives have demonstrated anti-inflammatory effects, inhibiting leukocyte migration and cytokine production, which could be beneficial in treating inflammatory conditions (Mota et al., 2019).

  • Antioxidant Activities : Isoxazole derivatives have shown good antioxidant activity, which could have implications in diseases where oxidative stress plays a role (Alshamari et al., 2021).

Neuroprotective Applications

  • Anti-Cholinesterase Activity : Isoxazole carbohydrazide derivatives have been studied for their anti-cholinesterase activity, indicating potential use in the treatment of Alzheimer's disease (Mirfazli et al., 2018).

Synthesis and Chemical Properties

  • Synthetic Pathways : Research on isoxazole derivatives includes exploring various synthetic pathways and characterizing their chemical properties, contributing to the broader field of organic and medicinal chemistry (Setia et al., 2020).

Mechanism of Action

Isoxazole derivatives have been reported to exhibit a broad range of biological activities such as antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . The mechanism of action of these compounds is not explicitly mentioned in the retrieved papers.

Safety and Hazards

Isoxazole-3-carboxylic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, there is a significant interest in the development of more potent and specific analogs of isoxazole-based compounds for biological targets .

properties

IUPAC Name

1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-6-4(8)3-1-2-9-7-3/h1-2H,5H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDIOFINQYYTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60710673
Record name 1,2-Oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62438-02-2
Record name 1,2-Oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Solid t-butyl-2-(3-isoxazolylcarbonyl)hydrazinecarboxylate (I88) (510 mg, 1.639 mmol) was treated with a solution of hydrochloric acid (4 M) in dioxane (8.19 ml, 32.8 mmol) and stirred under argon at RT for 6 hr. The solvent was evaporated in vacuo and the residue dissolved in methanol (˜10 ml), added to a 10 g SCX column and eluted with Dichloromethane (˜50 ml), methanol (˜50 ml) and a solution of ammonia (2 M) in methanol (˜100 ml). The basic fractions were combined and evaporated in vacuo to afford the free base as yellow dendriform crystals in 211.0 mg.
Name
t-butyl-2-(3-isoxazolylcarbonyl)hydrazinecarboxylate
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.19 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Isoxazole-3-carbohydrazide derivatives interesting for Alzheimer's disease research?

A: Alzheimer's disease (AD) is characterized by a decline in cognitive function, with a key contributing factor being the reduced levels of acetylcholine (ACh) in the brain []. this compound derivatives have shown promising results as potential inhibitors of acetylcholinesterase (AChE) []. AChE is an enzyme that breaks down ACh, so inhibiting it can lead to increased ACh levels and potentially ameliorate AD symptoms.

Q2: How are this compound derivatives characterized structurally?

A2: Researchers utilize various spectroscopic techniques to confirm the structure of synthesized this compound derivatives. These techniques commonly include:

  • IR (Infrared Spectroscopy): IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic absorption of infrared radiation [, ].

Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives regarding their anti-cholinesterase activity?

A: While specific SAR details aren't provided in the abstracts, researchers are actively exploring the impact of structural modifications on the anti-cholinesterase activity of this compound derivatives []. By synthesizing and evaluating a series of compounds with variations in their chemical structure, they aim to identify the key structural features responsible for enhanced potency and selectivity towards AChE.

Q4: Beyond in vitro studies, has the anti-inflammatory potential of this compound derivatives been investigated in biological models?

A: Yes, research on a subset of this compound derivatives, specifically aza-bicyclic isoxazoline acylhydrazone derivatives, has progressed to in vivo studies using a carrageenan-induced air pouch model in mice []. These studies demonstrated the ability of these compounds to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines TNF-α and IL-1β, indicating a potential for anti-inflammatory applications.

Q5: Have computational methods been used to study this compound derivatives?

A: Yes, molecular docking studies have been employed to explore the potential interactions of this compound derivatives with biological targets. For instance, docking studies with the human histamine H1 receptor suggest that some derivatives might act as inhibitors, contributing to their potential anti-inflammatory effects []. Furthermore, this compound derivatives are being investigated as potential antiparkinson agents through evaluation of their monoamine oxidase inhibitory activity and docking studies [, ].

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